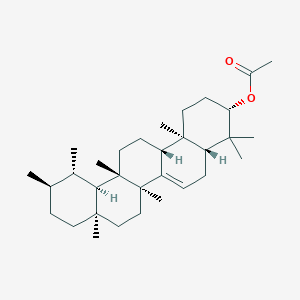
Acétate de bauérenol
Vue d'ensemble
Description
Bauerenyl acetate belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units . It contains total 90 bond(s); 38 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 5 six-membered ring(s), 4 ten-membered ring(s), and 1 ester(s) (aliphatic) .
Molecular Structure Analysis
Bauerenyl acetate has a molecular formula of C32H52O2. It has an average mass of 468.754 Da and a monoisotopic mass of 468.396729 Da . It contains 10 of 10 defined stereocentres .Physical And Chemical Properties Analysis
Bauerenyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 508.0±49.0 °C at 760 mmHg, and a flash point of 258.0±17.4 °C . It has a molar refractivity of 141.5±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 459.4±5.0 cm3 .Applications De Recherche Scientifique
Activité antitrypanosomique
L'acétate de bauérenol a été identifié comme un agent antitrypanosomique, montrant la capacité d'inhiber la croissance de Trypanosoma brucei in vitro avec une valeur de CI50 de 3,1 µM. Cela suggère son utilisation potentielle dans le traitement des maladies causées par les parasites trypanosomes, telles que la maladie du sommeil .
Influence sur le métabolisme du cholestérol
La recherche indique que l'this compound peut augmenter de manière significative les niveaux de cholestérol chez les parasites traités avec ce composé. Cela pointe vers son rôle dans l'influence du métabolisme du cholestérol, ce qui pourrait être pertinent pour les conditions liées à la régulation du cholestérol .
Échafaudage structurel pour l'optimisation de l'activité
La structure de l'this compound présente un échafaudage privilégié qui peut être exploré pour des études d'optimisation de l'activité basées sur la structure à l'aide d'essais phénotypiques. Cela en fait un composé précieux pour la conception et la découverte de médicaments, en particulier dans le développement de médicaments antiparasitaires .
Mécanisme D'action
Target of Action
It has been found to display significant growth inhibitory activity againstTrypanosoma brucei, a protozoan parasite .
Mode of Action
The exact mode of action of Bauerenol acetate is still under investigation . It is suggested that the compound interferes with the metabolism of endogenous sterols or a cholesterol-dependent pathway .
Biochemical Pathways
Bauerenol acetate is believed to influence cholesterol metabolism . Triterpenoids like Bauerenol acetate are biosynthesized via the mevalonic acid pathway . The production of triterpenes is determined by 2,3-oxidosqualene cyclase (OSC), which catalyzes the cyclization reaction of 2,3-oxidosqualene to form diverse types of triterpene skeletons .
Result of Action
Bauerenol acetate has been shown to inhibit the growth of Trypanosoma brucei in vitro, with an IC50 value of 3.1 µM . This suggests that the compound could potentially be used as an antitrypanosomal agent .
Action Environment
It’s worth noting that the compound is a natural product, primarily extracted from the plantBauhinia variegata . Therefore, factors such as the growth conditions of the plant and the extraction process could potentially influence the properties and efficacy of the compound.
Orientations Futures
Molecular docking studies showed that some triterpenes had the strongest binding affinity towards CB1 . These results help to provide some evidence to justify, at least in part, the previously reported antinociceptive and sedative properties of certain plants . This suggests potential future directions for research into the medicinal properties of Bauerenyl acetate and similar compounds.
Analyse Biochimique
Biochemical Properties
Bauerenol acetate interacts with various biomolecules in biochemical reactions .
Cellular Effects
Bauerenol acetate has shown significant growth inhibitory activity against Trypanosoma brucei, a protozoan parasite . It also exhibits very little effect on cellular viability on Hep G2 cells, a human hepatocarcinoma cell model . This suggests that Bauerenol acetate may have selective cytotoxic effects.
Molecular Mechanism
It’s suggested that this compound influences cholesterol metabolism .
Temporal Effects in Laboratory Settings
Bauerenol acetate has been observed to significantly reduce the growth of HepG2 cells in a time- and dose-dependent manner
Metabolic Pathways
Bauerenol acetate is suggested to influence cholesterol metabolism
Propriétés
IUPAC Name |
(4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h10,20-21,23,25-27H,11-19H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHUXXMWYWKQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC(=O)C)(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bauerenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17020-04-1 | |
| Record name | Bauerenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 - 292 °C | |
| Record name | Bauerenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


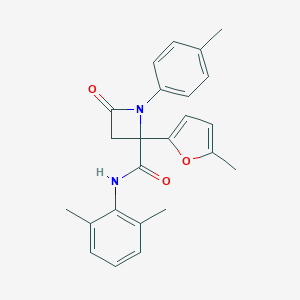
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

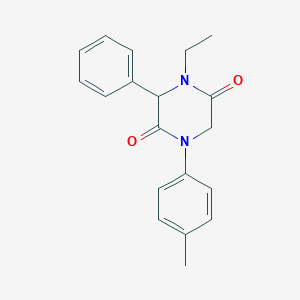



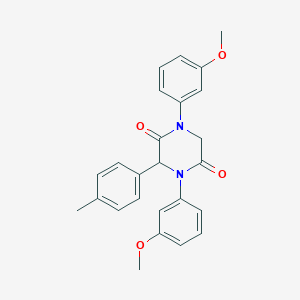
![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![3-[4-(Dimethylamino)phenyl]-1,4-bis(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242389.png)
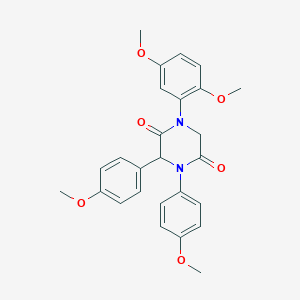
![3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)

